

An In-depth Technical Guide to Tetraheptylammonium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tetraheptylammonium iodide*

Cat. No.: B1329736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of tetraheptylammonium iodide. It is designed to serve as a foundational resource for professionals in research and development, offering detailed experimental protocols and data presented for practical application.

Core Properties of Tetraheptylammonium Iodide

Tetraheptylammonium iodide, a quaternary ammonium salt, is characterized by its long alkyl chains which impart a high degree of lipophilicity. This property, combined with its ionic nature, makes it a versatile compound in various chemical and electrochemical applications.

1.1. Chemical and Physical Data

The fundamental chemical and physical properties of tetraheptylammonium iodide are summarized below.

Property	Value	References
Molecular Formula	C ₂₈ H ₆₀ IN	[1] [2]
Molecular Weight	537.69 g/mol	[2] [3]
CAS Number	3535-83-9	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	120 - 126 °C	[1] [4]
Solubility	Soluble in organic solvents	[1]
Purity	≥ 98%	[1]

Key Applications and Experimental Protocols

Tetraheptylammonium iodide is prominently used as a phase transfer catalyst and as a supporting electrolyte in electrochemical studies. Its surfactant properties are also leveraged in the synthesis of nanoparticles and in the formulation of ion-selective electrodes.

2.1. Phase Transfer Catalysis

As a phase transfer catalyst, tetraheptylammonium iodide facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). The large tetraheptylammonium cation (Q⁺) can form an ion pair with a reactant anion (A⁻) from the aqueous phase. This lipophilic ion pair (Q⁺A⁻) is soluble in the organic phase, allowing the anion to react with an organic substrate.

Logical Relationship: Mechanism of Phase Transfer Catalysis

Mechanism of Phase Transfer Catalysis.

Experimental Protocol: Phase-Transfer Catalyzed Alkylation

This protocol describes a general procedure for the N-alkylation of an indazole using an alkyl halide, catalyzed by tetraheptylammonium iodide.

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the indazole (1.0 eq), potassium carbonate (2.0 eq), and tetraheptylammonium iodide (0.1 eq).
 - Add a suitable organic solvent (e.g., toluene or acetonitrile).
- Reagent Addition:
 - While stirring vigorously, add the alkyl halide (1.2 eq) to the mixture at room temperature. For more reactive halides, dropwise addition may be necessary.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours.
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification:
 - After completion, cool the mixture to room temperature.
 - Filter the inorganic salts and wash the solid residue with the solvent.
 - Combine the filtrate and washings, and remove the solvent under reduced pressure.
 - Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel.

2.2. Electrochemical Applications

Tetraheptylammonium iodide is an effective supporting electrolyte in non-aqueous electrochemistry. It provides the necessary conductivity for the solution while remaining electrochemically inert within a specific potential window.

Experimental Protocol: Preparation of a Modified Paste Electrode and Cyclic Voltammetry

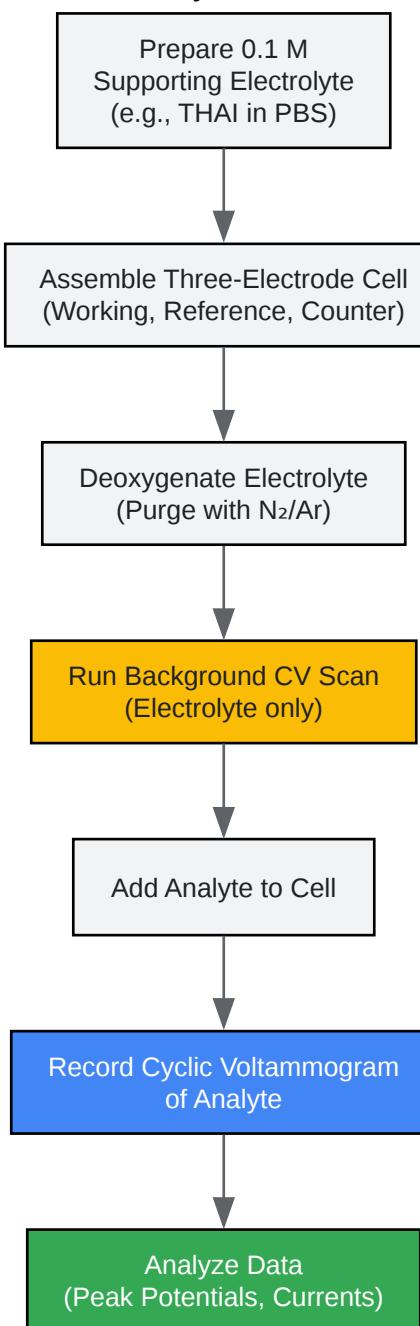
This protocol is adapted from a study on a modified graphite-multiwall carbon nanotube paste electrode for the determination of ascorbic acid.

- Preparation of the Modifier:

- Prepare a mixture of tetraheptylammonium iodide and iodine (I_2).

- Electrode Construction:

- Thoroughly mix graphite powder and multi-walled carbon nanotubes (MWCNTs).
 - Add the tetraheptylammonium iodide-iodine modifier to the graphite-MWCNT mixture.
 - Add paraffin oil as a binder and mix until a uniform paste is obtained.
 - Pack the paste firmly into the cavity of a suitable electrode body and smooth the surface.


- Cyclic Voltammetry (CV) Measurement:

- Electrochemical Cell Setup: Use a three-electrode system with the modified paste electrode as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.
 - Electrolyte Preparation: Prepare a phosphate buffer solution (PBS, e.g., 0.1 M, pH 2.0) as the supporting electrolyte. Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.
 - CV Scan: Immerse the electrodes in the electrolyte solution. Perform a background scan to check for impurities.
 - Analyte Addition: Add the analyte of interest (e.g., ascorbic acid) to the cell to achieve the desired concentration.

- Measurement: Record the cyclic voltammogram by scanning the potential within a defined range at a specific scan rate (e.g., 100 mV/s).

Experimental Workflow: Cyclic Voltammetry

General Workflow for a Cyclic Voltammetry Experiment

[Click to download full resolution via product page](#)

Workflow for Cyclic Voltammetry.

2.3. Antimicrobial Properties

Quaternary ammonium compounds, including tetraheptylammonium iodide, are known to exhibit antimicrobial properties. Their long hydrophobic chains can interact with and disrupt the lipid membranes of bacteria, leading to cell death. The iodide ion itself can also contribute to the antimicrobial effect, potentially through the formation of reactive iodine species. Further research is ongoing to fully elucidate the mechanisms and potential applications in this area.

Safety and Handling

Tetraheptylammonium iodide should be handled with care in a well-ventilated area or fume hood. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetraheptylammonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329736#tetraheptylazanium-iodide-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com